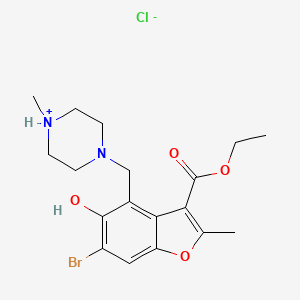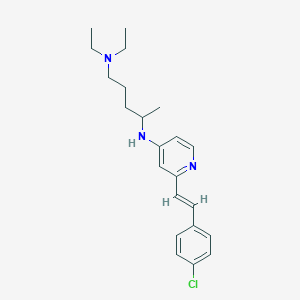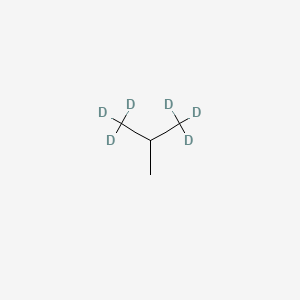
Propane-1,1,1,3,3,3-d6, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane-1,1,1,3,3,3-d6, 2-methyl- is a deuterated compound with the molecular formula C4H4D6 and a molecular weight of 64.1592 . This compound is a derivative of propane where six hydrogen atoms are replaced by deuterium atoms, making it useful in various scientific research applications due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propane-1,1,1,3,3,3-d6, 2-methyl- typically involves the deuteration of 2-methylpropane. This process can be achieved through classical organic chemistry methods and H/D exchange processes. One common method involves the use of deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds like Propane-1,1,1,3,3,3-d6, 2-methyl- often involves large-scale deuteration processes using deuterium oxide (D2O) or deuterium gas. These methods ensure high yield and purity, which are crucial for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
Propane-1,1,1,3,3,3-d6, 2-methyl- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
Propane-1,1,1,3,3,3-d6, 2-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with unique isotopic compositions
Mecanismo De Acción
The mechanism by which Propane-1,1,1,3,3,3-d6, 2-methyl- exerts its effects is primarily through its isotopic substitution. Deuterium atoms have a greater mass than hydrogen atoms, which can influence the rate of chemical reactions and the stability of chemical bonds. This isotopic effect is leveraged in various applications to study reaction mechanisms and improve the properties of chemical compounds .
Comparación Con Compuestos Similares
Similar Compounds
Propane-1,1,1,3,3,3-d6: A similar deuterated compound with the molecular formula C3H2D6.
2-Chloro-2-(Methyl-D3)-Propane-1,1,1,3,3,3-D6: A chlorinated derivative with the molecular formula C4D9Cl.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated compound with unique properties used in various applications.
Uniqueness
Propane-1,1,1,3,3,3-d6, 2-methyl- is unique due to its specific isotopic composition, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its deuterium atoms offer insights into reaction mechanisms and molecular interactions that are not possible with non-deuterated compounds .
Propiedades
Número CAS |
74440-45-2 |
|---|---|
Fórmula molecular |
C4H10 |
Peso molecular |
64.16 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexadeuterio-2-methylpropane |
InChI |
InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i1D3,2D3 |
Clave InChI |
NNPPMTNAJDCUHE-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide](/img/structure/B13766413.png)
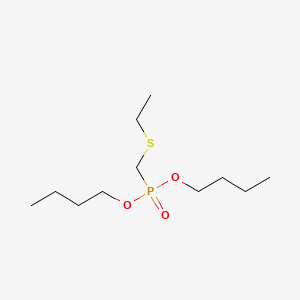
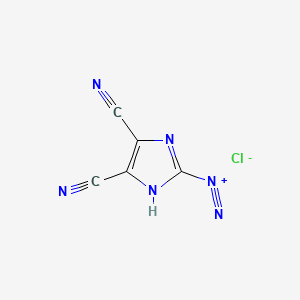
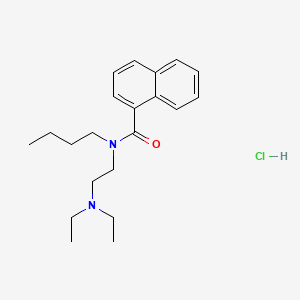
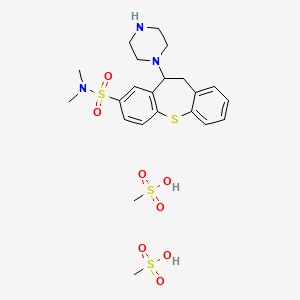
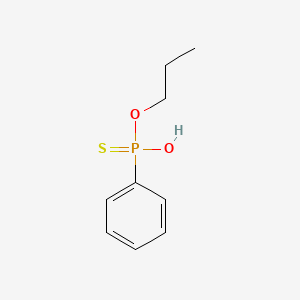
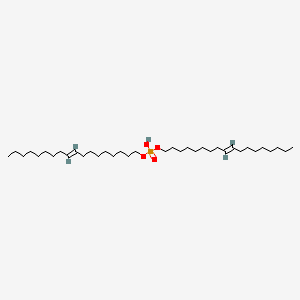
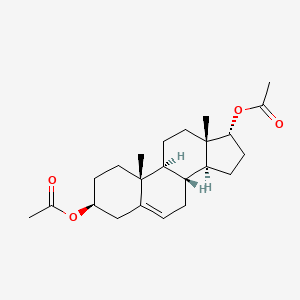
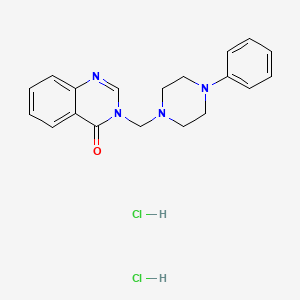
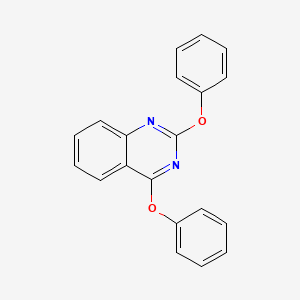
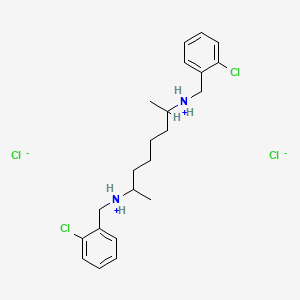
![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)
